molecular formula C18H15D3N6O3S B1193866 TYK2 JH2-IN-48

TYK2 JH2-IN-48

Cat. No.: B1193866
M. Wt: 401.4593
InChI Key: KUHISBZXQSKCLH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TYK2 JH2-IN-48 is a novel highly potent and selective TYK2 JH2 inhibitor, providing robust inhibition in a mouse IL-12-induced IFNγ pharmacodynamic model as well as efficacy in an IL-23 and IL-12-dependent mouse colitis model.

Scientific Research Applications

Role in Mediating Pro-inflammatory Cytokine Signaling

TYK2 JH2-IN-48 is significant in mediating the signaling of pro-inflammatory cytokines, including IL-12, IL-23, and type 1 interferons. This compound potently inhibits IL-23 and IFNα signaling in cellular assays, demonstrating its role in controlling inflammatory responses (Moslin et al., 2019).

Structural and Functional Insights

The TYK2 JH2 domain, targeted by this compound, binds ATP but is catalytically inactive. Its structure and ATP-binding characteristics are crucial for modulating TYK2 activity, highlighting the importance of this domain in TYK2 function (Min et al., 2015).

Application in Autoimmune Disease Models

This compound showed efficacy in mouse models of autoimmune diseases. It provided robust inhibition in an IL-12-induced IFNγ pharmacodynamic model and efficacy in an IL-23 and IL-12-dependent mouse colitis model. This suggests its potential for treating autoimmune conditions (Moslin et al., 2019).

Implications in Drug Development

The characteristics of this compound offer insights into developing highly selective allosteric TYK2 inhibitors for treating autoimmune diseases. These inhibitors target the pseudokinase domain of TYK2, differing from traditional orthosteric inhibitors (Chang et al., 2019).

TYK2 Inhibition in Immune-Mediated Inflammatory Diseases

This compound's ability to inhibit TYK2 has implications for treating various immune-mediated inflammatory diseases (IMID). Its selective inhibition mechanism holds promise for more targeted therapies with fewer side effects (Rusiñol & Puig, 2023).

Advancement in JAK Inhibitor Therapeutics

This compound represents a novel approach in the development of Janus kinase (JAK) inhibitors, specifically targeting TYK2. Its selectivity and mechanism of action are critical for advancing JAK inhibitor therapeutics for autoimmune diseases (Wrobleski et al., 2019).

Properties

Molecular Formula

C18H15D3N6O3S

Molecular Weight

401.4593

IUPAC Name

N-(Methyl-d3)-4-((2-(methylsulfonyl)phenyl)amino)-6-(pyridin-2-ylamino)pyridazine-3-carboxamide

InChI

InChI=1S/C18H18N6O3S/c1-19-18(25)17-13(21-12-7-3-4-8-14(12)28(2,26)27)11-16(23-24-17)22-15-9-5-6-10-20-15/h3-11H,1-2H3,(H,19,25)(H2,20,21,22,23)/i1D3

InChI Key

KUHISBZXQSKCLH-FIBGUPNXSA-N

SMILES

O=C(C1=NN=C(NC2=NC=CC=C2)C=C1NC3=CC=CC=C3S(=O)(C)=O)NC([2H])([2H])[2H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TYK2 JH2-IN-48

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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